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molecular formula C8H10BrN3O B1371974 4-(4-Bromopyrimidin-2-yl)morpholine CAS No. 663194-10-3

4-(4-Bromopyrimidin-2-yl)morpholine

Cat. No. B1371974
M. Wt: 244.09 g/mol
InChI Key: AVLAJWPBZJNJDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08063065B2

Procedure details

In a sealed tube a mixture of 4-(4-bromopyrimidin-2-yl)morpholine (0.40 g, 1.64 mmol), Zn(CN)2 (0.35 g, 3.00 mmol) and tetrakis(triphenylphosphine)palladium(0) (0.23 g, 0.20 mmol) in anhydrous DMF was degassed with argon for 10 minutes and then warmed at 120° C. After 2 hours, the mixture was cooled and diluted with saturated aqueous NH4Cl and extracted with ethyl acetate. The combined organic layers were washed with brine, dried over sodium sulfate and concentrated in vacuo. The residue was purified by silica gel chromatography eluting with 20% ethyl acetate in heptane. The major fractions were combined and the solvent was concentrated in vacuo to afford 2-morpholin-4-yl-pyrimidine-4-carbonitrile.
Quantity
0.4 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Zn(CN)2
Quantity
0.35 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][N:5]=[C:4]([N:8]2[CH2:13][CH2:12][O:11][CH2:10][CH2:9]2)[N:3]=1.[CH3:14][N:15](C=O)C>[C-]#N.[C-]#N.[Zn+2].C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[N:8]1([C:4]2[N:3]=[C:2]([C:14]#[N:15])[CH:7]=[CH:6][N:5]=2)[CH2:13][CH2:12][O:11][CH2:10][CH2:9]1 |f:2.3.4,^1:27,29,48,67|

Inputs

Step One
Name
Quantity
0.4 g
Type
reactant
Smiles
BrC1=NC(=NC=C1)N1CCOCC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C)C=O
Name
Zn(CN)2
Quantity
0.35 g
Type
catalyst
Smiles
[C-]#N.[C-]#N.[Zn+2]
Name
Quantity
0.23 g
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was degassed with argon for 10 minutes
Duration
10 min
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was cooled
ADDITION
Type
ADDITION
Details
diluted with saturated aqueous NH4Cl
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The combined organic layers were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel chromatography
WASH
Type
WASH
Details
eluting with 20% ethyl acetate in heptane
CONCENTRATION
Type
CONCENTRATION
Details
the solvent was concentrated in vacuo

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
N1(CCOCC1)C1=NC=CC(=N1)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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